molecular formula C21H25NO2 B5710384 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide

4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide

Cat. No. B5710384
M. Wt: 323.4 g/mol
InChI Key: CXQSNIAXRHRARB-UHFFFAOYSA-N
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Description

4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide are diverse and depend on the specific application. In medicine, this compound has been shown to improve cognitive function, reduce inflammation, and alleviate pain. In pharmacology, it has been shown to have analgesic and anti-inflammatory effects. In biochemistry, it has been used as a tool to study the role of certain enzymes and proteins in cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide in lab experiments is its high potency and specificity. This compound has been shown to have a strong and specific effect on certain enzymes and proteins, making it a valuable tool for studying their function. However, one limitation of using this compound is its potential toxicity. High doses of this compound can be toxic to cells and may lead to cell death.

Future Directions

There are many potential future directions for research on 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and proteins.
2. Development of new synthetic methods for producing this compound, with the aim of improving its yield and purity.
3. Exploration of new applications for this compound in medicine, pharmacology, and biochemistry.
4. Investigation of potential side effects and toxicity of this compound, with the aim of improving its safety for use in humans.
5. Development of new analogs of this compound with improved potency and specificity.

Synthesis Methods

The synthesis of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide involves the reaction of 2,3-dihydro-1H-inden-5-ol with isobutylamine and benzoyl chloride. The reaction is catalyzed by a base such as triethylamine and is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In pharmacology, it has been studied for its potential as an analgesic and anti-inflammatory agent. In biochemistry, it has been used as a tool to study the role of certain enzymes and proteins in cellular processes.

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-15(2)13-22-21(23)18-8-6-16(7-9-18)14-24-20-11-10-17-4-3-5-19(17)12-20/h6-12,15H,3-5,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQSNIAXRHRARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)COC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-methylpropyl)benzamide

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